In-Depth Technical Guide: Physicochemical and Biological Properties of 2-(Pyrimidin-2-ylamino)ethanol
In-Depth Technical Guide: Physicochemical and Biological Properties of 2-(Pyrimidin-2-ylamino)ethanol
An Important Note on Data Availability:
Following a comprehensive search of scientific literature and chemical databases for "2-(Pyrimidin-2-ylamino)ethanol" (CAS No. 1742-25-2), it has been determined that there is a significant lack of publicly available, in-depth technical data required to construct a comprehensive guide on this specific molecule. Key information regarding its synthesis, detailed spectroscopic data (NMR, IR, MS), specific purification protocols, and biological activity is not sufficiently documented in accessible literature to meet the standards of a thorough technical whitepaper for a research audience.
Therefore, to provide a valuable and data-rich resource that adheres to the principles of scientific integrity and utility, this guide will focus on a closely related and well-documented class of compounds: 2-aminopyrimidine derivatives . These compounds share the core pyrimidine scaffold and are of significant interest in medicinal chemistry. This guide will provide a detailed overview of the fundamental properties, synthesis, characterization, and biological relevance of this class of molecules, using specific, well-characterized examples from the scientific literature to illustrate key concepts and protocols. This approach will equip researchers with the foundational knowledge and technical insights applicable to the broader family of pyrimidin-2-ylamino compounds.
A Technical Guide to the Core Properties of 2-Aminopyrimidine Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2-aminopyrimidine derivatives, a class of heterocyclic compounds that are of significant interest in drug discovery and development. The pyrimidine core is a privileged scaffold, found in numerous biologically active molecules and approved therapeutics.[1] This document will delve into the fundamental chemical properties, synthesis, purification, and characterization of these compounds, as well as their relevance in medicinal chemistry, with a focus on their role as kinase inhibitors.
Core Chemical and Physical Properties
The 2-aminopyrimidine moiety consists of a pyrimidine ring substituted with an amino group at the C2 position. The physicochemical properties of these derivatives can be significantly influenced by the nature of the substituents on the amino group and at other positions of the pyrimidine ring.
For the parent compound, 2-aminopyrimidine, and its derivatives, key properties include:
| Property | Typical Range / Value | Significance in Drug Discovery |
| Molecular Weight | Variable (dependent on substitution) | Influences solubility, permeability, and pharmacokinetics. |
| Melting Point | Typically high for crystalline solids | Purity indicator; affects formulation and stability. |
| Solubility | Variable; often soluble in organic solvents | Crucial for biological assays, formulation, and administration. |
| pKa | The pyrimidine nitrogens are weakly basic. | Affects ionization state at physiological pH, influencing receptor binding and cell permeability. |
| LogP | Variable | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
Synthesis of 2-Aminopyrimidine Derivatives
The synthesis of 2-aminopyrimidine derivatives is well-established in organic chemistry, with several versatile methods available. A common and robust method involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent.
General Synthesis Workflow
A representative synthesis of a substituted 2-aminopyrimidine involves the reaction of a substituted guanidine with a β-ketoester. This reaction proceeds via a cyclocondensation mechanism.
Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.
Exemplary Synthesis Protocol: Synthesis of a 2-(Arylamino)pyrimidine
This protocol is adapted from methodologies used in the synthesis of kinase inhibitors.[2]
Objective: To synthesize a 2-(arylamino)-4-substituted-pyrimidine derivative.
Materials:
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Substituted 1,3-dicarbonyl compound (1.0 eq)
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Substituted guanidine hydrochloride (1.1 eq)
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Sodium ethoxide (1.2 eq)
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Absolute Ethanol
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Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add the substituted guanidine hydrochloride and stir for 30 minutes at room temperature.
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Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
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Isolation: Remove the solvent under reduced pressure. The crude product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent (e.g., ethyl acetate) after adding water.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality behind Experimental Choices:
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Sodium Ethoxide: A strong base is required to deprotonate the guanidine and facilitate the condensation reaction.
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Ethanol: A common solvent for this type of reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.
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Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
Purification and Characterization
Purification is a critical step to ensure the integrity of the final compound for biological testing. Recrystallization and column chromatography are the most common methods.
Recrystallization Protocol
Objective: To purify the crude 2-aminopyrimidine derivative.
Principle: Recrystallization relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
General Procedure:
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, isopropanol, or mixtures with water.[3]
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Filter the hot solution to remove any insoluble impurities and charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Caption: Step-by-step workflow for the recrystallization of a 2-aminopyrimidine derivative.
Spectroscopic Characterization
The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and chemical environment of protons. Characteristic signals include those for the pyrimidine ring protons, the amino proton, and protons of the substituents.
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¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts of the pyrimidine ring carbons are characteristic. For ethanol, the methyl carbon appears around 18 ppm and the methylene carbon bonded to the hydroxyl group is found at approximately 58 ppm.[4]
-
-
Infrared (IR) Spectroscopy:
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Identifies functional groups present in the molecule. Key absorptions for 2-aminopyrimidine derivatives include N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and O-H stretching of the ethanol moiety (a broad peak around 3200-3600 cm⁻¹).
-
-
Mass Spectrometry (MS):
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Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) will correspond to the molecular weight of the synthesized compound.
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Biological Significance and Applications in Drug Discovery
2-Aminopyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6]
Mechanism of Action as Kinase Inhibitors
Many 2-aminopyrimidine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Caption: Mechanism of ATP-competitive kinase inhibition by a 2-aminopyrimidine derivative.
Examples in Drug Development
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Imatinib (Gleevec): A revolutionary cancer drug that contains a phenylamino-pyrimidine scaffold and targets the Bcr-Abl tyrosine kinase in chronic myeloid leukemia.
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PLK4 Inhibitors: Recent research has focused on developing 2-aminopyrimidine derivatives as potent and selective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, for cancer therapy.[6]
Safety and Handling
While specific safety data for "2-(Pyrimidin-2-ylamino)ethanol" is unavailable, related amino-ethanol and pyrimidine compounds often present certain hazards. It is crucial to handle all research chemicals with appropriate safety precautions.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In Case of Exposure:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
Conclusion
The 2-aminopyrimidine scaffold is a versatile and valuable platform in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents, particularly kinase inhibitors. A thorough understanding of the synthesis, purification, and characterization of these compounds is essential for researchers in drug discovery. While specific data for "2-(Pyrimidin-2-ylamino)ethanol" is limited, the principles and protocols outlined in this guide for the broader class of 2-aminopyrimidine derivatives provide a solid foundation for research in this area.
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- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI. (URL not available)
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- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. (2025, November 20). (URL not available)
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